

Comparative Metabolomics of SHIN1 and SHIN2 Treatment in Cancer Cells

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Compound of Interest

Compound Name: (Rac)-SHIN2

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A detailed guide for researchers, scientists, and drug development professionals on the metabolic consequences of inhibiting serine hydroxymethyltransferase (SHMT) with SHIN1 and SHIN2.

This guide provides a comprehensive comparison of the metabolic effects of two pivotal research compounds, SHIN1 and SHIN2, which are instrumental in the study of one-carbon metabolism and cancer therapeutics. By inhibiting the enzyme serine hydroxymethyltransferase (SHMT), both SHIN1 and SHIN2 disrupt the synthesis of essential building blocks for cell proliferation, including nucleotides and amino acids. Understanding the nuanced differences in their impact on cellular metabolism is crucial for the strategic development of novel anti-cancer therapies.

SHIN1, a first-generation SHMT inhibitor, has been foundational in demonstrating the therapeutic potential of targeting this pathway. SHIN2 was subsequently developed as a more potent and metabolically stable analog, suitable for in vivo studies. This guide presents a side-by-side analysis of their effects on cellular metabolomes, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Quantitative Metabolomic Analysis

The following tables summarize the key metabolic alterations observed in cancer cell lines upon treatment with SHIN1 and SHIN2. The data is compiled from foundational studies on these inhibitors, providing a quantitative basis for comparison.

Table 1: Comparative Metabolomic Changes in HCT-116 Cells Treated with SHIN1

Metabolite	Fold Change vs. Control	Biological Significance	Reference
Glycine	Decreased	Product of the SHMT reaction; essential for purine synthesis and glutathione production.	[1]
Serine	Increased	Substrate for the SHMT reaction; accumulation indicates pathway inhibition.	[1]
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR)	Increased	Precursor in purine biosynthesis; accumulation points to a bottleneck in the pathway due to one-carbon unit depletion.	[1]
Thymidine triphosphate (dTTP)	Decreased	Essential for DNA synthesis; depletion is a direct consequence of reduced one-carbon unit availability.	
Adenosine triphosphate (ATP)	Decreased	Universal energy currency; its depletion reflects a broad impact on cellular energy metabolism.	
Glutathione	Decreased	Key antioxidant; its synthesis is dependent on glycine availability.	[1]

Table 2: Comparative Metabolomic Changes in T-cell Acute Lymphoblastic Leukemia (T-ALL) Cells Treated with SHIN2

Metabolite	Fold Change vs. Control	Biological Significance	Reference
Glycine	Decreased	Consistent with SHMT inhibition, impacting purine synthesis and redox balance.	[2]
Serine	Increased	Accumulation of the SHMT substrate, confirming on-target activity.	[2]
Glycinamide ribonucleotide (GAR)	Increased	An early intermediate in purine synthesis; its buildup signifies a block in the pathway.	[3]
Inosine monophosphate (IMP)	Decreased	A downstream product of the purine synthesis pathway; its depletion indicates reduced pathway flux.	[2]
Formate	Decreased	A key one-carbon unit carrier; its reduction reflects the direct impact of SHMT inhibition.	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited in this guide.

Metabolite Extraction and LC-MS Analysis

This protocol outlines the general procedure for extracting and analyzing intracellular metabolites from cultured cancer cells treated with SHIN1 or SHIN2.

- Cell Culture and Treatment: HCT-116 or T-ALL cells were cultured in appropriate media to ~80% confluency. Cells were then treated with either DMSO (vehicle control), a specified concentration of SHIN1, or SHIN2 for a designated time period (e.g., 24 hours).
- Metabolite Extraction:
 - Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
 - Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish and scrape the cells.
 - Transfer the cell lysate to a microcentrifuge tube.
 - Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
 - Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant containing the metabolites to a new tube.
- LC-MS Analysis:
 - The extracted metabolites were analyzed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
 - Chromatographic separation was typically performed on a C18 reversed-phase column.
 - The mobile phases consisted of an aqueous solution with a small percentage of an organic modifier (e.g., acetonitrile) and an organic solution, both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
 - A gradient elution was used to separate the metabolites over a specific time course.

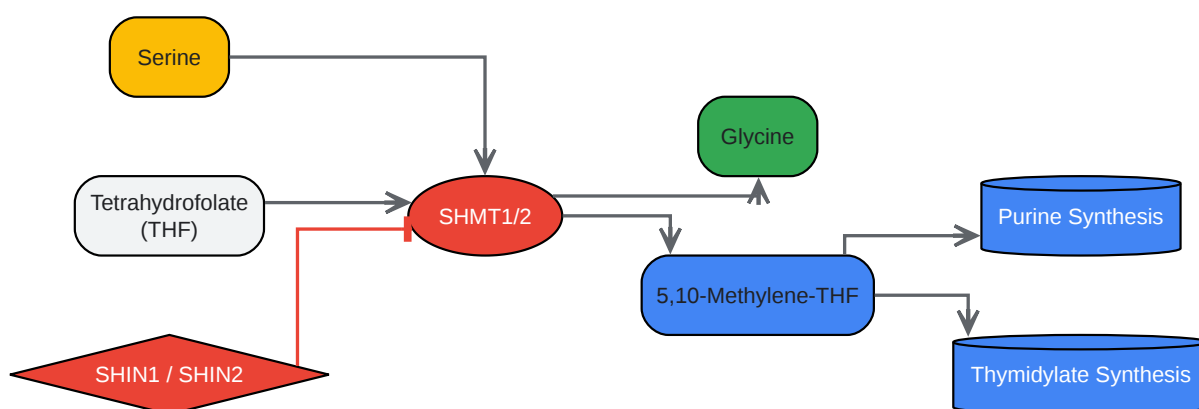
- The mass spectrometer was operated in both positive and negative ion modes to detect a wide range of metabolites.
- Data was acquired in full scan mode, and metabolite identification was based on accurate mass and retention time matching to a library of known standards.

Signaling Pathways and Experimental Workflows

The metabolic perturbations induced by SHIN1 and SHIN2 have significant downstream consequences on cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

One-Carbon Metabolism Pathway

SHIN1 and SHIN2 both target the central enzyme of one-carbon metabolism, SHMT. This pathway is crucial for the synthesis of nucleotides and other essential biomolecules.

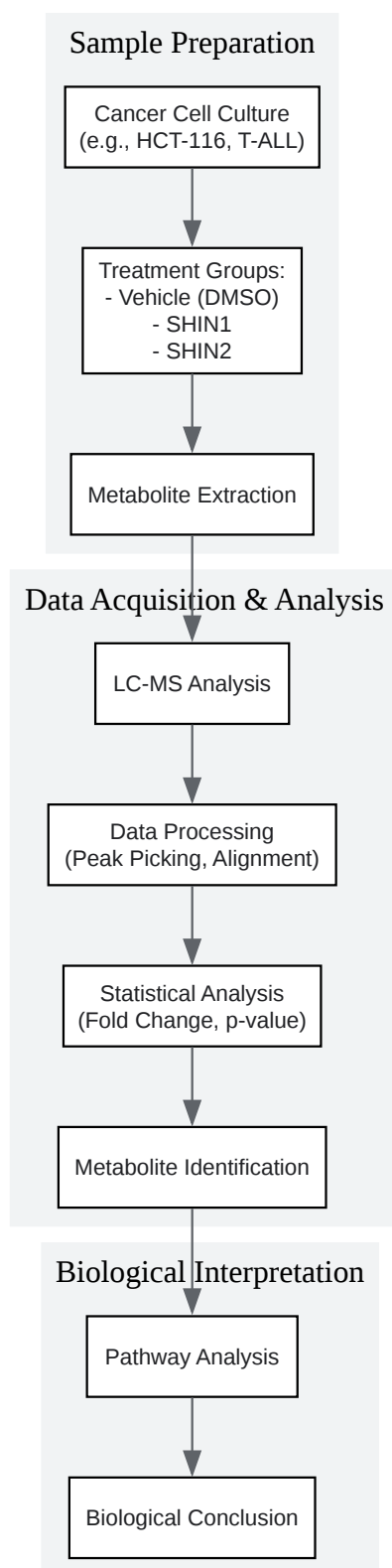


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Caption: Inhibition of SHMT by SHIN1 and SHIN2 blocks the conversion of serine to glycine and the production of one-carbon units.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates the typical workflow for a comparative metabolomics study of SHIN1 and SHIN2.

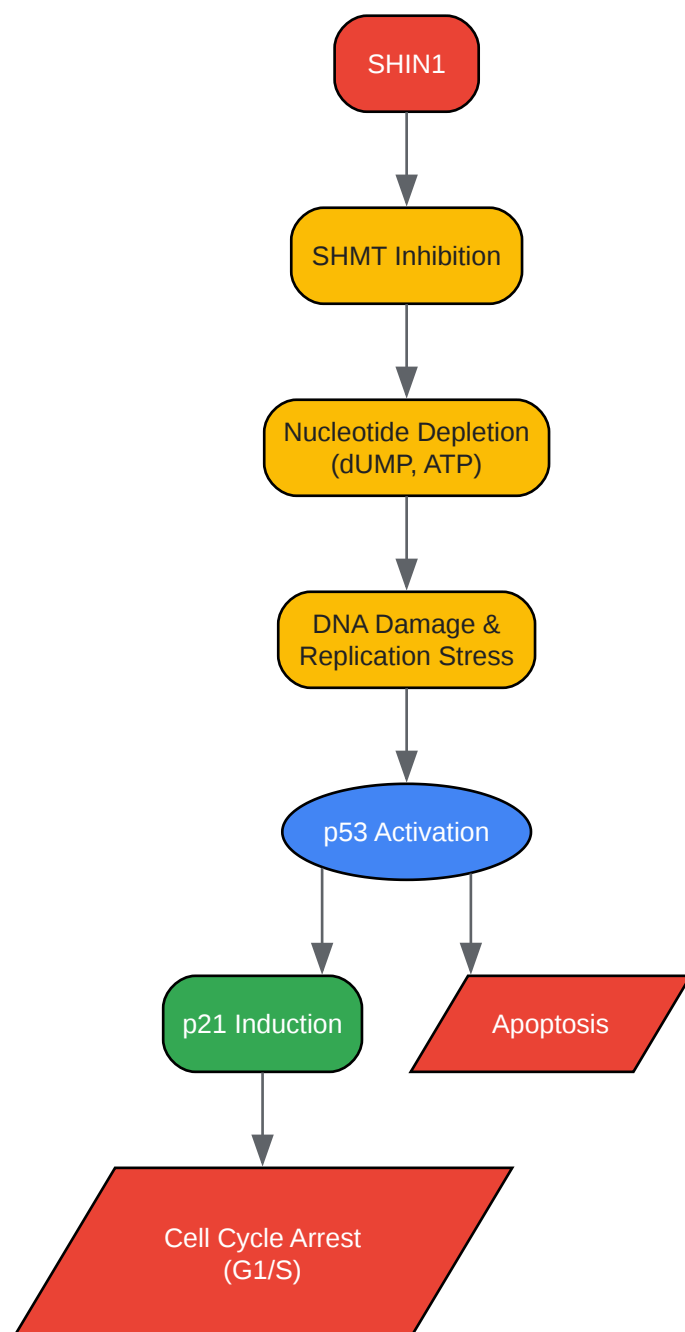


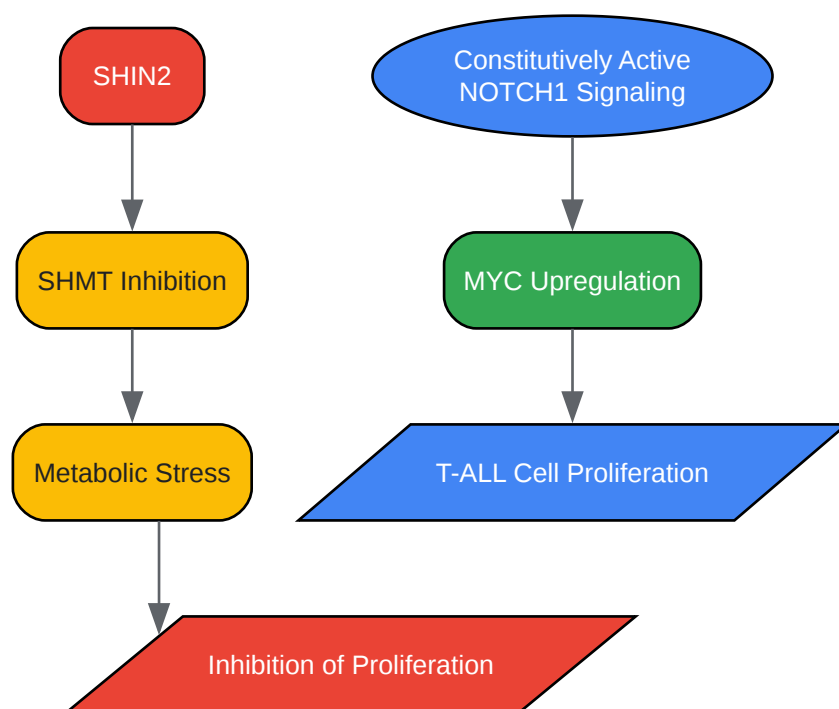
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Caption: A typical workflow for comparative metabolomics of SHIN1 and SHIN2 treated cells.

SHIN1-Induced p53 Signaling Pathway

Inhibition of one-carbon metabolism by SHIN1 can lead to cellular stress and the activation of the p53 tumor suppressor pathway, culminating in cell cycle arrest and apoptosis.





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